
1-(Isoquinolin-1-ylmethyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is a compound that features a piperidine ring attached to an isoquinoline moiety via a methylene bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine typically involves the reaction of isoquinoline derivatives with piperidine derivatives. One common method includes the use of isoquinoline-1-carboxaldehyde and piperidin-3-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline and piperidine derivatives .
Scientific Research Applications
1-(Isoquinolin-1-ylmethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-Benzylpiperidin-3-amine: Similar in structure but with a benzyl group instead of an isoquinoline moiety.
1-(Pyridin-3-ylmethyl)piperidin-3-amine: Features a pyridine ring instead of an isoquinoline ring.
1-(Quinolin-1-ylmethyl)piperidin-3-amine: Contains a quinoline ring instead of an isoquinoline ring.
Uniqueness: 1-(Isoquinolin-1-ylmethyl)piperidin-3-amine is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. The isoquinoline ring enhances its ability to intercalate with DNA, while the piperidine ring provides flexibility and potential for various chemical modifications .
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(isoquinolin-1-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C15H19N3/c16-13-5-3-9-18(10-13)11-15-14-6-2-1-4-12(14)7-8-17-15/h1-2,4,6-8,13H,3,5,9-11,16H2 |
InChI Key |
RMBALCNGKRXBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


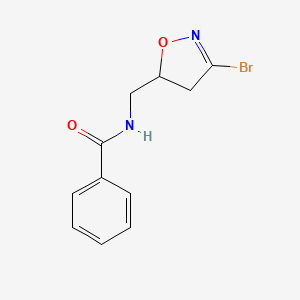

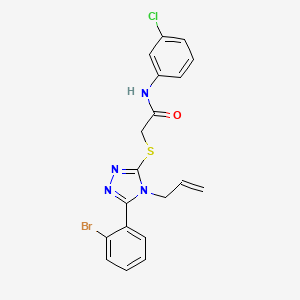
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
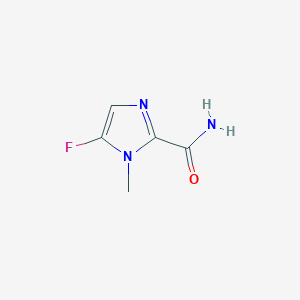

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)
![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)
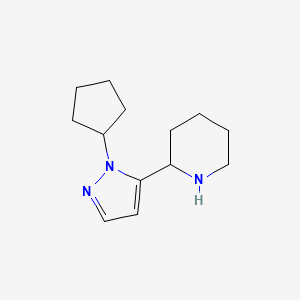
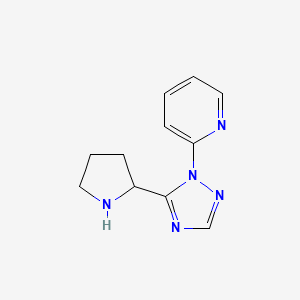
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
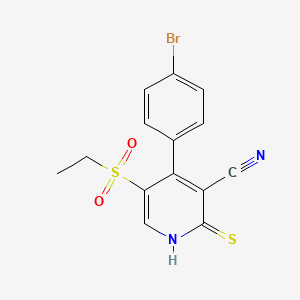

![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)
